
What are the properties of 2-(4-
Chlorophenyl)succinic acid?

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)succinic acid

Cat. No.: B2988532 Get Quote

An In-depth Technical Guide to 2-(4-Chlorophenyl)succinic Acid

Executive Summary: 2-(4-Chlorophenyl)succinic acid is a substituted dicarboxylic acid of

significant interest in chemical and biological research. As a derivative of succinic acid, a

crucial intermediate in cellular metabolism, it presents a unique scaffold for chemical synthesis

and biological modulation. Its structure, featuring a 4-chlorophenyl group, imparts specific

physicochemical properties that make it a valuable building block in the development of

pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide provides a

comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical

characterization methods, and a discussion of its current and potential applications for

researchers, scientists, and drug development professionals.

Introduction
2-(4-Chlorophenyl)succinic acid, also known by its IUPAC name 2-(4-

chlorophenyl)butanedioic acid, belongs to the class of aromatic-substituted carboxylic acids.[3]

[4] The molecule integrates two key functional components: the succinic acid backbone, which

is a fundamental four-carbon dicarboxylic acid involved in the citric acid cycle (TCA cycle), and

a para-substituted chlorophenyl ring.[5] This combination makes it a versatile chemical

intermediate. The carboxylic acid groups offer reactive sites for esterification, amidation, and

polymerization, while the chlorophenyl moiety modulates the molecule's steric bulk, lipophilicity,

and electronic properties, influencing its interaction with biological targets or its properties

within a polymer matrix.[2] Its primary utility lies in its role as a precursor or building block in the
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synthesis of more complex molecules, including anti-inflammatory agents, analgesics, and

specialized herbicides.[2]

Physicochemical and Computed Properties
The properties of 2-(4-Chlorophenyl)succinic acid are defined by its molecular structure. The

presence of two carboxylic acid groups allows for hydrogen bonding and lends it acidic

characteristics, while the aromatic ring introduces hydrophobicity.

Chemical Identity and Physical Properties
A summary of the key identifiers and physical properties is presented in Table 1. While specific

experimental data for properties like melting point and solubility are not widely published,

values for the parent compound, succinic acid, are provided for context. The addition of the 4-

chlorophenyl group is expected to increase the melting point due to increased molecular weight

and potentially favorable crystal packing, while decreasing its solubility in water due to the large

nonpolar substituent.

Table 1: Chemical Identity and Physical Properties

Property Value Source(s)

CAS Number 58755-91-2 [4][6]

Molecular Formula C₁₀H₉ClO₄ [3]

Molecular Weight 228.63 g/mol [3]

IUPAC Name
2-(4-chlorophenyl)butanedioic

acid
[4]

Synonyms
p-Chlorophenylsuccinic acid,

4-Chlorophenylsuccinic acid
[1][3]

Appearance White solid [2]

Storage
Sealed in a dry place, room

temperature or 0-8 °C
[1]

Melting Point
Data not available (Succinic

acid: 184-186 °C)
[7]
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| Solubility | Data not available (Succinic acid: Soluble in water, ethanol) |[8][9] |

Computed Chemical Properties
Computational models provide valuable insights into the molecular characteristics that

influence the compound's behavior, such as its membrane permeability and potential for

intermolecular interactions.

Table 2: Computed Molecular Properties

Property Value Source

XLogP3 1.5 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
4 [3]

Rotatable Bond Count 3 [3]

Topological Polar Surface Area 74.6 Å² [3]

| Exact Mass | 228.0189365 Da |[3] |

Synthesis and Characterization
The synthesis of 2-(4-Chlorophenyl)succinic acid can be achieved through a reliable multi-

step process starting from 4-chlorobenzaldehyde. The following protocol is adapted from

established methods for a structural isomer and represents a robust pathway to the target

compound.[10]

General Synthesis Pathway
The synthesis is a three-step process: (1) A Stobbe condensation between 4-

chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, (2) Saponification

(hydrolysis) of the ester to yield the unsaturated diacid, 2-(4-chlorobenzylidene)succinic acid,

and (3) Catalytic hydrogenation to reduce the double bond, affording the final product.
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Step 1: Stobbe Condensation

Step 2: Hydrolysis

Step 3: Hydrogenation

4-Chlorobenzaldehyde +
Diethyl Succinate

Base (e.g., NaOEt)

Unsaturated Half-Ester

Unsaturated Half-Ester

Base (NaOH),
then Acid (HCl)

2-(4-Chlorobenzylidene)succinic acid

2-(4-Chlorobenzylidene)succinic acid

H₂ Gas +
Pd/C Catalyst

2-(4-Chlorophenyl)succinic acid

Click to download full resolution via product page

Caption: A three-step synthesis workflow for 2-(4-Chlorophenyl)succinic acid.
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Example Synthesis Protocol
Field-Proven Insight: This protocol is designed for high yield and purity. The choice of a strong,

non-nucleophilic base in Step 1 is critical to favor the Stobbe condensation over competing

side reactions. Recrystallization in Step 2 is essential for removing impurities before the final

hydrogenation.

Step 3.2.1: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-carboxypropanoate (Half-Ester)

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute

ethanol under an inert atmosphere (e.g., nitrogen or argon).

To this solution, add an equimolar mixture of 4-chlorobenzaldehyde and diethyl succinate

dropwise, maintaining the temperature below 10 °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-

16 hours.

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH

of ~3.

Extract the precipitated half-ester with diethyl ether, wash the organic layer with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude

half-ester.

Step 3.2.2: Hydrolysis to 2-(4-Chlorobenzylidene)succinic acid

Suspend the crude half-ester from the previous step in a 10% aqueous solution of sodium

hydroxide.

Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved, indicating

complete saponification.

Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a

pH of ~2 to precipitate the diacid.

Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from

an ethanol/water mixture to obtain the pure unsaturated diacid.[10]
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Step 3.2.3: Catalytic Hydrogenation to 2-(4-Chlorophenyl)succinic acid

Dissolve the purified 2-(4-chlorobenzylidene)succinic acid in a suitable solvent such as

ethanol or ethyl acetate in a hydrogenation flask.

Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C).

Place the flask in a Parr hydrogenation apparatus, purge the system with hydrogen gas, and

then pressurize to 40-50 psi.

Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).

Vent the apparatus, and filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(4-
Chlorophenyl)succinic acid, as a white solid.[10]

Spectroscopic Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic

protons on the 4-chlorophenyl ring should appear as a characteristic AA'BB' system (two

doublets) in the range of δ 7.2-7.5 ppm. The methine proton (CH-Ar) would be a triplet or

doublet of doublets around δ 3.8-4.2 ppm. The two diastereotopic methylene protons (-CH₂-

COOH) would appear as a pair of doublet of doublets in the range of δ 2.6-3.0 ppm. The two

acidic protons of the carboxyl groups will appear as a broad singlet, which can be exchanged

with D₂O.[11][12]

¹³C NMR: The carbon spectrum should show four signals for the aromatic ring (with two

having higher intensity due to symmetry), two signals for the carboxyl carbons (>170 ppm),

one signal for the methine carbon (~45-55 ppm), and one for the methylene carbon (~35-45

ppm).[13]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch

from the carboxylic acid groups from ~2500-3300 cm⁻¹. A sharp, strong C=O stretch will be

present around 1700-1725 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint

region.[3]
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Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show

fragmentation patterns involving the loss of water, carboxyl groups, and cleavage of the C-C

bond between the aromatic ring and the succinate moiety. The molecular ion peak [M]⁺

should be observable, along with a characteristic [M+2]⁺ peak at about one-third the

intensity, confirming the presence of a single chlorine atom.[3]

Applications in Research and Development
2-(4-Chlorophenyl)succinic acid serves as a strategic intermediate in several key industrial

and research areas.

Intermediate in Pharmaceutical Synthesis
The dicarboxylic acid functionality allows this molecule to serve as a scaffold. One carboxyl

group can be selectively reacted to form an amide or ester linkage, leaving the other free or

available for subsequent modification. This makes it a valuable precursor for creating

analogues of known drugs or novel chemical entities, particularly in the development of anti-

inflammatory and analgesic agents.[2]

2-(4-Chlorophenyl)succinic acid Amine (R-NH₂)
+ Coupling Agent

Selective Amidation Mono-amide Product
(Active Pharmaceutical Ingredient Precursor)

Further
Modification

Click to download full resolution via product page

Caption: Role as an intermediate in pharmaceutical synthesis via selective amidation.

Component in Agrochemical Formulations
In agrochemical science, chlorinated aromatic acids are a well-established class of herbicides.

While 2-(4-Chlorophenyl)succinic acid itself is not typically an active herbicide, it is used as a

building block for more complex pesticides and herbicides.[2] Its structure can be incorporated

to optimize uptake, transport, and biological activity, potentially mimicking natural plant

hormones or blocking key enzymatic pathways in weeds.

Use in Polymer Chemistry
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The two carboxylic acid groups make 2-(4-Chlorophenyl)succinic acid a functional monomer

for step-growth polymerization. It can be reacted with diols to form polyesters or with diamines

to form polyamides. The bulky, rigid chlorophenyl group can be used to modify the properties of

the resulting polymer, potentially increasing its glass transition temperature (Tg), thermal

stability, and altering its solubility characteristics.[2]

Biological Context and Toxicological Profile
Potential Biological Activity
Direct biological studies on 2-(4-Chlorophenyl)succinic acid are limited. However, its activity

can be inferred from its structural components.

Succinate Analogue: As an analogue of succinic acid, it can potentially interact with enzymes

and receptors that recognize succinate. Succinate is a key metabolite in the TCA cycle and

also acts as an extracellular signaling molecule by activating the succinate receptor 1

(SUCNR1), a G-protein coupled receptor involved in inflammation and blood pressure

regulation.[5][14] This compound could act as a competitive inhibitor or a modulator of these

pathways.[15]

Metabolic Fate: The biotransformation of this compound in vivo has not been extensively

studied. However, related chlorinated aromatic compounds are often metabolized via

oxidation and conjugation. For example, the drug chlormezanone, which contains a 4-

chlorophenyl group, is metabolized in rats to p-chlorobenzoic acid and p-chlorohippuric acid.

[16] It is plausible that 2-(4-Chlorophenyl)succinic acid could undergo similar metabolic

cleavage.

Safety and Handling
This compound should be handled with appropriate laboratory precautions. It is classified as an

irritant and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements
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Category Code Statement Source

Hazard H315
Causes skin
irritation

[1]

H319
Causes serious eye

irritation
[1]

H335
May cause respiratory

irritation
[1]

Precaution P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray

[1]

P280

Wear protective

gloves/eye

protection/face

protection

[1]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing. |[1] |

Expert Advice on Handling: Always handle this compound in a well-ventilated fume hood. Use

personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In

case of skin contact, wash immediately with soap and water. For eye contact, flush with

copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion
2-(4-Chlorophenyl)succinic acid is a highly functionalized molecule with significant potential

as a chemical intermediate. Its well-defined structure provides a reliable platform for the

synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and

material science sectors. While detailed biological and toxicological data remain to be fully

elucidated, its structural relationship to the key metabolite succinic acid suggests intriguing

possibilities for its use as a tool compound in biochemical research. The robust synthesis

pathway and clear analytical profile make it an accessible and valuable compound for

advanced chemical R&D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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